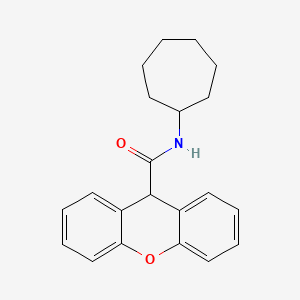
N-cycloheptyl-9H-xanthene-9-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cycloheptyl-9H-xanthene-9-carboxamide belongs to a class of organic compounds known as xanthenes. Xanthenes are tricyclic compounds containing oxygen and demonstrate a range of chemical and physical properties depending on their substituents.
Synthesis Analysis
Xanthenes can be synthesized through various methods. For example, Guo et al. (2015) describe the synthesis of a xanthene-based aromatic dicarboxylic acid through nucleophilic substitution reactions, followed by polycondensation with aromatic diamines (Guo, Sheng, Sang, Huang, & Liu, 2015). Additionally, He et al. (2016) developed a one-pot route to synthesize 9-aryl/9-arylethynyl-tetrahydro-1H-xanthen-1-one derivatives via a domino nucleophilic-substitution/intramolecular cyclization/dehydration sequence (He, Tao, Hu, Wang, & Shang, 2016).
Molecular Structure Analysis
Xanthenes have a tricyclic structure with varying conformation based on their substituents. For instance, Özer et al. (2009) characterized N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, a compound similar in structure to N-cycloheptyl-9H-xanthene-9-carboxamide, through elemental analyses and IR spectroscopy, revealing insights into their molecular conformation (Özer, Arslan, VanDerveer, & Külcü, 2009).
Chemical Reactions and Properties
Xanthenes exhibit various chemical reactions, often influenced by their substituents. The study by Sheng et al. (2009) on polyamides containing xanthene groups delves into the chemical properties of these compounds, highlighting their reactivity and stability under different conditions (Sheng, Ma, Jiang, Huang, & Song, 2009).
Physical Properties Analysis
The physical properties of xanthenes, such as solubility, thermal stability, and film-forming ability, are determined by their specific molecular structures. For example, the study by Jiang et al. (2010) on aromatic polyamides with xanthene groups discusses the solubility, thermal properties, and film characteristics of these compounds (Jiang, Huang, Liu, Sheng, & Huang, 2010).
Chemical Properties Analysis
Xanthenes’ chemical properties, such as reactivity and stability, are influenced by their functional groups. The computational study by Freitas et al. (2013) on xanthene and thioxanthene derivatives provides insights into the reactivity and energetics of these compounds, highlighting how different functional groups affect their chemical behavior (Freitas, Gomes, & Ribeiro da Silva, 2013).
Wissenschaftliche Forschungsanwendungen
Fluorescence Detection and Bioimaging
N-cycloheptyl-9H-xanthene-9-carboxamide derivatives have been applied in developing fluorescent probes for selective and sensitive detection of biological thiols, such as cysteine and homocysteine, through spirocyclization mechanisms. This approach facilitates ratiometric sensing and bioimaging, allowing for the monitoring of thiol levels in biological samples, such as serum and live cells, highlighting its potential in biomedical research and diagnostics (Lv et al., 2014).
Understanding Energetics and Reactivity
Computational studies have been conducted to elucidate the energetics and reactivity of xanthene derivatives, including N-cycloheptyl-9H-xanthene-9-carboxamide. These studies compare molecular structures, electrostatic potential energy maps, and electronic properties to understand their behavior and potential applications better. This knowledge aids in the design of xanthene-based compounds with desired properties for various scientific and industrial applications (Freitas et al., 2013).
Polyamide Synthesis
N-cycloheptyl-9H-xanthene-9-carboxamide is used in synthesizing novel polyamides with xanthene cardo groups, showcasing improved material properties such as solubility in polar solvents, high glass transition temperatures, and excellent thermal stability. These polyamides have applications in creating transparent, flexible, and durable materials suitable for various industrial uses, from electronics to coatings (Sheng et al., 2009).
Medicinal Chemistry Applications
While excluding drug use and side effects, it's notable that xanthene derivatives, including N-cycloheptyl-9H-xanthene-9-carboxamide, have been explored for their potential biological activities. These compounds serve as valuable tools in medicinal chemistry for developing new therapeutic agents, leveraging their structural diversity and reactivity for targeted biological interactions (Maia et al., 2020).
Optical and Material Science
The synthesis and characterization of polyamides containing xanthene units reveal their organosolubility, optical transparency, and mechanical properties. These characteristics make them suitable for applications in optical materials, coatings, and films, where high performance and durability are required. The incorporation of xanthene units into polyamides leads to materials with low moisture absorption, high transparency, and excellent mechanical strength, demonstrating the versatility of xanthene derivatives in material science applications (Guo et al., 2015).
Safety and Hazards
The safety data sheet for “9H-xanthene-9-carboxamide” indicates that it is toxic if swallowed . It is recommended to wash face, hands, and any exposed skin thoroughly after handling and to avoid eating, drinking, or smoking when using this product . In case of ingestion, immediate medical attention is required .
Eigenschaften
IUPAC Name |
N-cycloheptyl-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO2/c23-21(22-15-9-3-1-2-4-10-15)20-16-11-5-7-13-18(16)24-19-14-8-6-12-17(19)20/h5-8,11-15,20H,1-4,9-10H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKROHWPCKFMPRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cycloheptyl-9H-xanthene-9-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

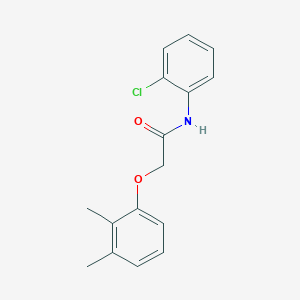
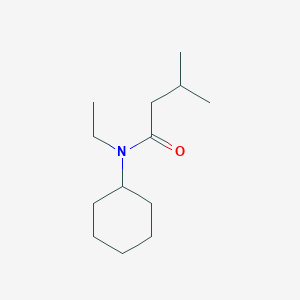
![N-[(2-hydroxy-3-quinolinyl)methyl]-2-phenoxy-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5561888.png)
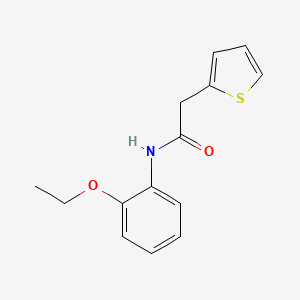
![6-methyl-2-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5561892.png)

![N-(2-{[(3-methylphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5561904.png)

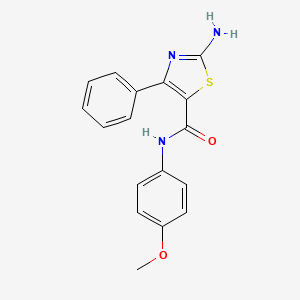

![N-(2-chloro-4-methylphenyl)-4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5561950.png)
![(3S*,4R*)-4-(2,3-dimethoxyphenyl)-1-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B5561956.png)
![N-(4-ethoxyphenyl)-2-[2-(4-methylbenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5561958.png)
![(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B5561975.png)